molecular formula C7H17N3 B1632849 1,2-Diethyl-4-pyrazolidinamine

1,2-Diethyl-4-pyrazolidinamine

Cat. No. B1632849
M. Wt: 143.23 g/mol
InChI Key: FQWUIOJVBDSHQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Diethyl-4-pyrazolidinamine is a useful research compound. Its molecular formula is C7H17N3 and its molecular weight is 143.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2-Diethyl-4-pyrazolidinamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Diethyl-4-pyrazolidinamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1,2-Diethyl-4-pyrazolidinamine

Molecular Formula

C7H17N3

Molecular Weight

143.23 g/mol

IUPAC Name

1,2-diethylpyrazolidin-4-amine

InChI

InChI=1S/C7H17N3/c1-3-9-5-7(8)6-10(9)4-2/h7H,3-6,8H2,1-2H3

InChI Key

FQWUIOJVBDSHQH-UHFFFAOYSA-N

SMILES

CCN1CC(CN1CC)N

Canonical SMILES

CCN1CC(CN1CC)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Name
CCN1CC(Cl)CN1CC
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of approximately 3.0 g (0.016 mole) of 4-nitro-1,2-diethyl-pyrazolidine in 100 ml of toluene was added 60 ml of anhydrous ethanol and 2 g Raney nickel (washed three times with anhydrous ethanol). The mixture was added and hydrogenated for three hours at about 30 psi. The mixture was filtered to give a light yellow solution. The solvents were evaporated at reduced pressure giving the colorless liquid, 1.95 g of the title product, b.p. 113°-115° C./40 mm. The dimaleate salt melted at 119°-120° C.
Name
4-nitro-1,2-diethyl-pyrazolidine
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 100 g. (0.615 mole) of 4-chloro-1,2-diethylpyrazolidine and 200 ml. of concentrated ammonium hydroxide in a closed steel chamber was heated at 150° C. for approximately 36 hours. The cooled reaction mixture was extracted with isopropyl ether, the aqueous layer saturated with potassium carbonate and continuously extracted with chloroform for six hours. The dried chloroform extract (sodium sulfate) was concentrated at reduced pressure and the residue distilled at 113°-115° C./40 mm. to give 40.5 g. (45.5%) of product.
Name
4-chloro-1,2-diethylpyrazolidine
Quantity
0.615 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.